
3,3'-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) is a complex organic compound with the molecular formula C36H34N6O4 and a molecular weight of 614.693. This compound is characterized by the presence of two hydantoin rings connected via a piperazine linker, each hydantoin ring being substituted with phenyl groups .
Métodos De Preparación
The synthesis of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) typically involves the reaction of 5,5-diphenylhydantoin with a piperazine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The hydantoin rings can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neurology.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine linker and hydantoin rings allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar compounds to 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) include:
5,5-Diphenylhydantoin: A simpler compound with similar hydantoin rings but without the piperazine linker.
1,4-Bis(5,5-diphenylhydantoin-3-ylmethyl)piperazine: A closely related compound with a similar structure but different substitution patterns.
The uniqueness of 3,3’-(1,4-Piperazinediyldimethylene)bis(5,5-diphenylhydantoin) lies in its specific combination of hydantoin rings and piperazine linker, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
752-51-2 |
|---|---|
Fórmula molecular |
C36H34N6O4 |
Peso molecular |
614.7 g/mol |
Nombre IUPAC |
3-[[4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C36H34N6O4/c43-31-35(27-13-5-1-6-14-27,28-15-7-2-8-16-28)37-33(45)41(31)25-39-21-23-40(24-22-39)26-42-32(44)36(38-34(42)46,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-20H,21-26H2,(H,37,45)(H,38,46) |
Clave InChI |
OUWOPYQUPCKENK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)CN5C(=O)C(NC5=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


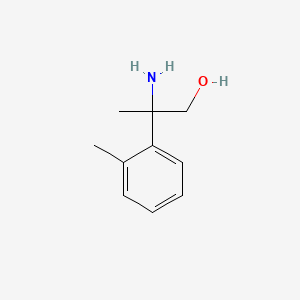
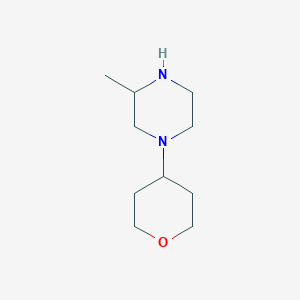
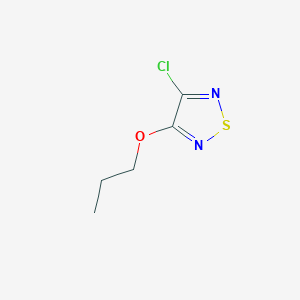

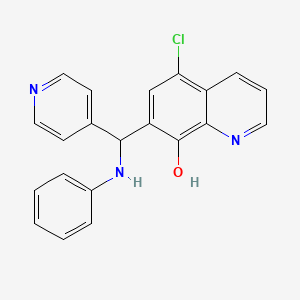

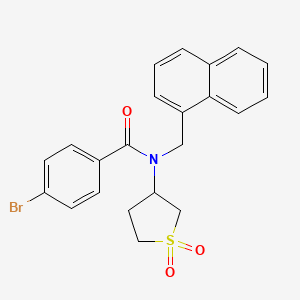





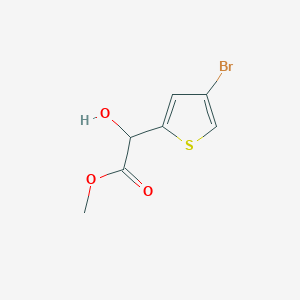
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
